3,4-Dihydro-2H-quinolin-1-yl(pyrimidin-2-yl)methanone
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Overview
Description
Compounds with structures similar to “3,4-Dihydro-2H-quinolin-1-yl(pyrimidin-2-yl)methanone” often have significant biological activities. For instance, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for antileishmanial efficacy .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For example, a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .Molecular Structure Analysis
The molecular structure of these compounds can be complex. They often contain heterocyclic rings, which are rings of atoms that contain at least two different elements. These structures can influence the properties and reactivity of the compounds .Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse, depending on their structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their molecular structure. For example, the stability of the compounds can be assessed in different fluids .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(13-15-8-4-9-16-13)17-10-3-6-11-5-1-2-7-12(11)17/h1-2,4-5,7-9H,3,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPOJWFBNKQEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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